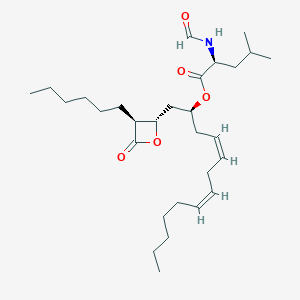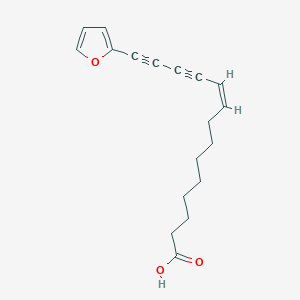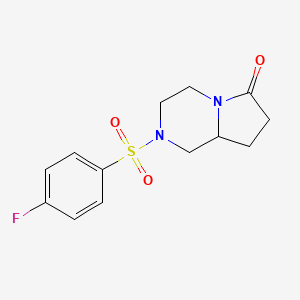
Thymeleatoxin (low PS)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymeleatoxin is a phorbol ester analog known for its role as a potent activator of protein kinase C (PKC) isoforms. It is structurally related to mezerein and is used extensively in biochemical research to study the functions and mechanisms of PKC isoforms. Thymeleatoxin is a white solid with a molecular formula of C36H36O10 and a molecular weight of 628.67 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Thymeleatoxin is synthesized through a multi-step process involving the esterification of daphnetoxin with cinnamic acid. The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The reaction conditions require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of thymeleatoxin follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The compound is stored at low temperatures (-20°C) to maintain its stability .
化学反应分析
Types of Reactions
Thymeleatoxin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学研究应用
Thymeleatoxin is widely used in scientific research due to its ability to selectively activate PKC isoforms. Its applications include:
Chemistry: Used to study the mechanisms of PKC activation and its role in various biochemical pathways.
Biology: Employed in cell signaling studies to understand the role of PKC in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to modulate PKC activity.
Industry: Utilized in the development of biochemical assays and diagnostic tools
作用机制
Thymeleatoxin exerts its effects by binding to the cysteine-rich zinc fingers present in the C1 domain of the regulatory region of PKC. This binding induces a conformational change that activates the enzyme. The activated PKC then translocates to the cell membrane, where it phosphorylates various substrates involved in signal transduction pathways. This activation leads to a cascade of cellular events, including changes in gene expression, protein synthesis, and cell behavior .
相似化合物的比较
Similar Compounds
Mezerein: Structurally similar to thymeleatoxin and also activates PKC isoforms.
Phorbol 12-myristate 13-acetate (PMA): Another potent activator of PKC used in research.
Bryostatin: A PKC activator with a different mechanism of action.
Uniqueness
Thymeleatoxin is unique in its selective activation of specific PKC isoforms, such as PKC alpha, beta I, beta II, and gamma, while showing lower affinity for others like PKC delta and iota. This selectivity makes it a valuable tool for studying the distinct roles of different PKC isoforms in cellular processes .
属性
分子式 |
C36H36O10 |
|---|---|
分子量 |
628.7 g/mol |
IUPAC 名称 |
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C36H36O10/c1-19(2)34-28(42-25(38)16-15-22-11-7-5-8-12-22)21(4)35-24-17-20(3)27(39)33(24,41)31(40)32(18-37)29(43-32)26(35)30(34)44-36(45-34,46-35)23-13-9-6-10-14-23/h5-17,21,24,26,28-31,37,40-41H,1,18H2,2-4H3/b16-15+ |
InChI 键 |
OTTFLYUONKAFGT-FOCLMDBBSA-N |
手性 SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)/C=C/C8=CC=CC=C8 |
规范 SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC8=CC=CC=C8 |
同义词 |
gnidicin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B1241636.png)

![(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indole-6-carboxamide](/img/structure/B1241641.png)
![N,N'-Bis[3-(ethylamino)propyl]-1,4-cyclohexanediamine](/img/structure/B1241642.png)
![{(S)-7-[(1H-Benzoimidazol-2-ylmethyl)-methyl-carbamoyl]-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1241643.png)





![2,4,6-Cycloheptatrien-1-one, 7-[[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]methyl]-2-methoxy-4-(1-methylethyl)-](/img/structure/B1241653.png)
![3-methylbutyl N-[2-[4-[(6-benzamido-7-methyl-2-propylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylcarbamate](/img/structure/B1241655.png)

